
S-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) benzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) benzenecarbothioate: is a complex organic compound that features a triazinyl ring fused with a benzenecarbothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) benzenecarbothioate typically involves the reaction of 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine with benzenecarbothioic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazinyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Substituted triazinyl derivatives
Aplicaciones Científicas De Investigación
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which S-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) benzenecarbothioate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole
Uniqueness: S-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl) benzenecarbothioate stands out due to its specific combination of a triazinyl ring and a benzenecarbothioate moiety, which imparts unique chemical and physical properties. This structural uniqueness allows for diverse applications across multiple scientific disciplines.
Propiedades
Número CAS |
24168-34-1 |
|---|---|
Fórmula molecular |
C10H7N3O3S |
Peso molecular |
249.25 g/mol |
Nombre IUPAC |
S-(3,5-dioxo-2H-1,2,4-triazin-6-yl) benzenecarbothioate |
InChI |
InChI=1S/C10H7N3O3S/c14-7-8(12-13-10(16)11-7)17-9(15)6-4-2-1-3-5-6/h1-5H,(H2,11,13,14,16) |
Clave InChI |
NADNGNYULOPOGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)SC2=NNC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


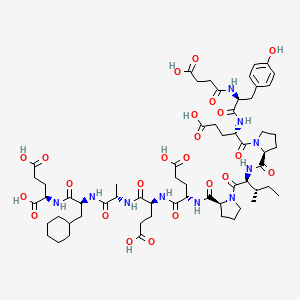
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
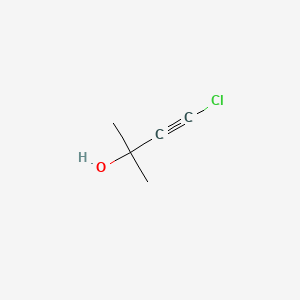
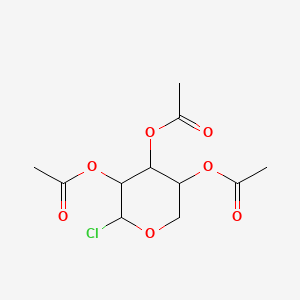
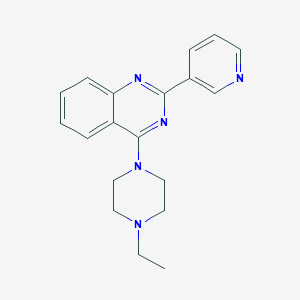
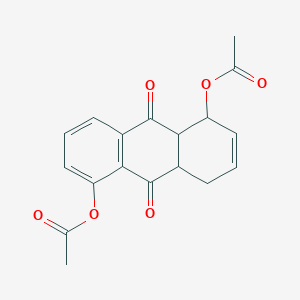


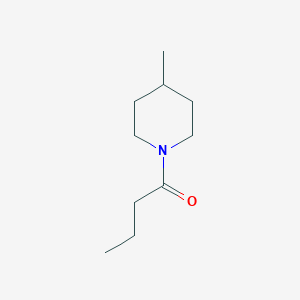

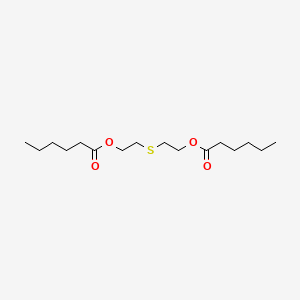
![hexyl 2-amino-1-[4-(propan-2-yl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14157752.png)
![N-{2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B14157760.png)
![7,9-dibromo-10a-hydroxy-1,10a-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14157774.png)
